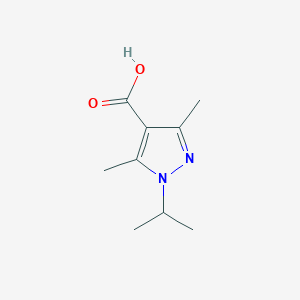

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(2)11-7(4)8(9(12)13)6(3)10-11/h5H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPYLNUXWGDQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411718 | |

| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007542-01-9 | |

| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS Number: 1007542-01-9

Disclaimer: Publicly available, in-depth technical data, including detailed experimental protocols, extensive quantitative data, and specific biological signaling pathways for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is limited. This guide provides available information on the compound and draws from research on structurally similar pyrazole derivatives to offer a broader context for its potential properties and applications.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole scaffold is a prominent structural motif in medicinal chemistry and agrochemicals due to its diverse biological activities. This guide summarizes the known information about this specific compound and provides a general overview of the synthesis and potential biological significance of related pyrazole carboxylic acids, aimed at researchers, scientists, and drug development professionals.

Chemical Properties

A summary of the basic chemical properties for this compound is provided below.

| Property | Value |

| CAS Number | 1007542-01-9 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

Synthesis

A plausible synthetic workflow is outlined below.

An In-depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative, represents a molecule of significant interest within medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical structure, physicochemical properties, a proposed synthetic route, and a discussion of its potential biological significance based on related compounds. Due to the limited publicly available data for this specific molecule, this guide supplements known information with data extrapolated from structurally similar pyrazole-4-carboxylic acid derivatives to provide a foundational resource for researchers.

Chemical Structure and Properties

This compound possesses a central pyrazole ring substituted at the 1-position with an isopropyl group, at the 3- and 5-positions with methyl groups, and at the 4-position with a carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1007542-01-9 | [1] |

| Molecular Formula | C9H14N2O2 | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Light beige powder | Supplier Data |

| Purity | ≥97% | Supplier Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Note: Some physical properties are not publicly available and would require experimental determination.

Proposed Synthesis

A potential synthetic pathway could start from ethyl acetoacetate, which is a readily available starting material. The synthesis can be envisioned in a multi-step process as outlined below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate

This step involves the acylation of ethyl acetoacetate. A typical procedure would involve reacting ethyl acetoacetate with an acylating agent like acetic anhydride in the presence of a base.

Step 2: Synthesis of Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

The resulting β-dicarbonyl compound is then cyclized with isopropylhydrazine. This reaction is a standard method for forming the pyrazole ring. The reaction is typically carried out in a suitable solvent such as ethanol, and may be heated to drive the reaction to completion.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ethyl ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the carboxylic acid product. The crude product can then be purified by recrystallization.

Spectroscopic Characterization (Expected)

Although experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A doublet and a septet in the aliphatic region corresponding to the isopropyl group.- Two singlets for the two methyl groups on the pyrazole ring.- A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Resonances for the carbons of the isopropyl and methyl groups.- Signals for the carbons of the pyrazole ring.- A downfield signal for the carboxylic acid carbon. |

| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C-H stretching and bending vibrations for the alkyl groups.- C=N and C=C stretching vibrations from the pyrazole ring. |

| Mass Spec. | - A molecular ion peak (M+) corresponding to the molecular weight of 182.22. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a key component in many biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various enzymes and receptors in the body. For instance, some pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Others have been shown to target signaling pathways involved in cell proliferation and survival, making them of interest in cancer research.

Given the structural features of this compound, it could potentially be investigated for a variety of therapeutic applications. The presence of the carboxylic acid group provides a handle for further chemical modification to create libraries of related compounds for biological screening.

References

An In-depth Technical Guide to the Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of interest in medicinal and agrochemical research. The pyrazole scaffold is a key component in numerous biologically active compounds. This document provides detailed, adaptable experimental protocols and a logical workflow for its preparation.

The proposed synthesis is a two-step process commencing with the well-established Knorr pyrazole synthesis, followed by ester hydrolysis to yield the target carboxylic acid. While a dedicated published procedure for this exact molecule is not available, the methodologies presented are based on established and reliable reactions for analogous structures.

Overall Synthesis Pathway

The synthesis of this compound is proposed to proceed via the following two key steps:

-

Step 1: Knorr Pyrazole Synthesis. A cyclocondensation reaction between the 1,3-dicarbonyl compound, ethyl 2-acetyl-3-oxobutanoate, and isopropylhydrazine. This reaction, typically catalyzed by a weak acid, forms the pyrazole ring and yields the intermediate, ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.[1][2][3][4]

-

Step 2: Ester Hydrolysis. Saponification of the ethyl ester intermediate under acidic conditions to produce the final product, this compound.[5]

The logical workflow for this synthesis is visualized below.

Figure 1: Proposed two-step synthesis pathway for the target molecule.

Data Presentation

The following table summarizes the proposed reactants, reagents, conditions, and representative yields for each step of the synthesis. The quantitative data is based on analogous reactions reported in the literature and should be considered as expected values for optimization.

| Step | Reaction | Starting Materials | Key Reagents & Solvents | Temperature | Time (h) | Representative Yield | Analogous Reaction Reference |

| 1 | Knorr Pyrazole Synthesis | Ethyl 2-acetyl-3-oxobutanoate, Isopropylhydrazine | Ethanol (Solvent), Glacial Acetic Acid (Catalyst) | Reflux (~78 °C) | 2 - 4 | 85 - 95% | [1] |

| 2 | Ester Hydrolysis | Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | Methanesulfonic Acid, Water | 100 - 120 °C | 6 - 8 | >90% | [5] |

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of this compound.

Preliminary Step: Preparation of Starting Materials

-

Isopropylhydrazine: This reactant can be prepared via several routes, including the reaction of a carbazate with a 2-substituted isopropane followed by deprotection, or the reaction of hydrazine with isopropanol.[6][7][8] It is commercially available but should be handled with care due to its toxicity and potential instability.

-

Ethyl 2-acetyl-3-oxobutanoate (CAS 603-69-0): This β-dicarbonyl compound can be synthesized by the acylation of ethyl acetoacetate. A general procedure involves the formation of the enolate of ethyl acetoacetate using a base like sodium ethoxide, followed by reaction with an acetylating agent such as acetyl chloride.[9]

Step 1: Synthesis of Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Knorr Cyclization)

This protocol is adapted from the general Knorr synthesis of pyrazolones from β-ketoesters.[1]

Materials and Reagents:

-

Ethyl 2-acetyl-3-oxobutanoate (1 equivalent)

-

Isopropylhydrazine (1.1 equivalents)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 eq.).

-

Dissolve the starting material in absolute ethanol (approx. 5-10 mL per gram of dicarbonyl).

-

Add glacial acetic acid (3-5 drops) to the solution to act as a catalyst.

-

Slowly add isopropylhydrazine (1.1 eq.) to the stirred solution. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting dicarbonyl spot is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

-

The crude product can be purified by silica gel column chromatography if necessary.

Figure 2: Experimental workflow for the Knorr pyrazole synthesis (Step 1).

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol is adapted from a procedure for the hydrolysis of a substituted ethyl pyrazole-4-carboxylate.[5]

Materials and Reagents:

-

Ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent)

-

Methanesulfonic Acid (MSA) or Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide solution (e.g., 2N) for neutralization

-

Ethyl Acetate or Dichloromethane for extraction

Procedure:

-

In a round-bottom flask suitable for heating, place the ethyl 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 eq.).

-

Add methanesulfonic acid (approx. 10-15 equivalents) to the flask.

-

Heat the mixture to 50 °C until all the solid ester has dissolved.

-

Add deionized water (approx. 2.5 mL per gram of ester).

-

Increase the temperature and heat the resulting mixture to 100-120 °C for 6-8 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature. A precipitate of the carboxylic acid may form.

-

Carefully neutralize the mixture by the slow addition of a cooled sodium hydroxide solution until the pH is approximately 3-4.

-

If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]

- 7. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

- 8. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

In-Depth Technical Guide: Molecular Weight of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

This guide provides a detailed analysis of the molecular weight of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The chemical compound this compound has a molecular formula of C₉H₁₄N₂O₂.[1][2] Based on this formula, its calculated molecular weight is approximately 182.22 g/mol .[2][3]

Experimental Protocol: Molecular Weight Calculation

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The calculation protocol is as follows:

-

Identify the Molecular Formula: Determine the precise number of atoms of each element in the molecule. For the compound , the formula is C₉H₁₄N₂O₂.

-

Determine Standard Atomic Weights: Obtain the standard atomic weight for each constituent element from the IUPAC Periodic Table.

-

Calculate Total Mass for Each Element: Multiply the number of atoms of each element by its atomic weight.

-

Sum the Total Masses: Add the total masses of all elements to arrive at the molecular weight of the compound.

Data Presentation: Atomic Mass Contribution

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 9 | 12.011[11][12][13][14][15] | 108.099 |

| Hydrogen | H | 14 | 1.008[4][5][12][16][17] | 14.112 |

| Nitrogen | N | 2 | 14.007[6][7][8][18][19] | 28.014 |

| Oxygen | O | 2 | 15.999[9][10][11][12][20][21] | 31.998 |

| Total | 182.223 |

Visualization of Molecular Weight Composition

The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of the compound.

Caption: Composition of the molecular weight of the target compound.

References

- 1. This compound, CasNo.1007542-01-9 BOC Sciences United States [bocscichem.lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound;1007542-01-9 [abichem.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Nitrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 12. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 14. byjus.com [byjus.com]

- 15. quora.com [quora.com]

- 16. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 17. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 21. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery.[1][2][3] This document collates available data on its chemical structure, properties, and potential biological significance, alongside generalized experimental protocols and data interpretations. Due to the limited availability of specific experimental data for this compound, some information is based on the established chemistry of related pyrazole-4-carboxylic acid derivatives.

Chemical Identity and Properties

This compound is a substituted pyrazole carboxylic acid. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an isopropyl group at the N1 position, two methyl groups at C3 and C5, and a carboxylic acid group at the C4 position.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1007542-01-9 | [4] |

| Molecular Formula | C9H14N2O2 | [4] |

| Molecular Weight | 182.22 g/mol | [4] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | - |

| pKa | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

Synthesis and Characterization

General Synthetic Pathway

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6] For the target molecule, a plausible route would involve the reaction of a suitably substituted β-ketoester with isopropylhydrazine.

Caption: Generalized synthetic workflow for pyrazole-4-carboxylic acids.

Experimental Protocol (Generalized)

Disclaimer: The following is a generalized protocol and has not been experimentally validated for this specific compound.

-

Hydrazone Formation: Ethyl 2,4-dimethyl-3-oxopentanoate (1 equivalent) is dissolved in a suitable solvent such as ethanol. Isopropylhydrazine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Cyclization: Upon completion of the hydrazone formation, a catalytic amount of acid (e.g., acetic acid) is added, and the reaction mixture is heated to reflux to facilitate cyclization and aromatization to the pyrazole ring.

-

Ester Hydrolysis: After cooling, a solution of sodium hydroxide in water/ethanol is added to the reaction mixture to hydrolyze the ethyl ester. The mixture is heated until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with HCl to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Caption: Logical workflow for the structural characterization of the target compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | - Isopropyl CH: Septet, ~4.5-4.8 ppm- Isopropyl CH₃: Doublet, ~1.5-1.7 ppm- Pyrazole C3-CH₃: Singlet, ~2.3-2.5 ppm- Pyrazole C5-CH₃: Singlet, ~2.2-2.4 ppm- Carboxylic Acid OH: Broad singlet, >10 ppm |

| ¹³C NMR | - Carboxylic Acid C=O: ~165-170 ppm- Pyrazole C3 & C5: ~140-150 ppm- Pyrazole C4: ~110-115 ppm- Isopropyl CH: ~50-55 ppm- Pyrazole CH₃: ~10-15 ppm- Isopropyl CH₃: ~20-25 ppm |

| FT-IR (cm⁻¹) | - O-H (Carboxylic Acid): Broad, 2500-3300- C-H (Alkyl): 2850-3000- C=O (Carboxylic Acid): ~1700- C=N & C=C (Pyrazole Ring): ~1500-1600 |

| Mass Spec. (m/z) | - [M]+: 182.11 (for C9H14N2O2) |

Biological Activity and Potential Applications

While no specific biological studies have been published for this compound, the broader class of pyrazole-4-carboxylic acid derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3]

Potential Mechanisms of Action

Many biologically active pyrazole derivatives are known to act as inhibitors of various enzymes.[1] For instance, some pyrazole-containing drugs target the MAP kinase signaling pathway.[1][2] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1007542-01-9). Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document provides a summary of the qualitative solubility information available, a detailed, generalized experimental protocol for determining thermodynamic solubility applicable to this and similar compounds, and a visual representation of the experimental workflow. This guide is intended to provide researchers with the necessary framework to ascertain the solubility profile of this compound in-house.

Introduction to this compound

This compound is a pyrazole derivative. Compounds in this class are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The physicochemical properties of such compounds, particularly solubility, are critical factors that influence their absorption, distribution, metabolism, and excretion (ADME) profile, and thus their overall efficacy and developability as drug candidates or agrochemicals.

Solubility Profile

Qualitative Assessment:

While quantitative data is not available, the chemical structure of this compound suggests some general solubility characteristics. The presence of the carboxylic acid group is expected to enhance its solubility in polar solvents, particularly in aqueous solutions with a pH above its pKa, where it will exist in its more soluble carboxylate salt form. Conversely, in nonpolar organic solvents, the solubility is likely to be lower.

Quantitative Data:

As of the date of this document, no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents at specified temperatures has been published in the accessible scientific literature or chemical databases. The absence of this data necessitates experimental determination for any research or development activities.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a solid compound.[1][2] This method is considered the gold standard for its reliability.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter an aliquot of the supernatant through a syringe filter. Filtration is often preferred to remove fine particles.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The provided shake-flask protocol is a reliable method for obtaining the thermodynamic solubility, a crucial parameter for the advancement of this compound in research and development pipelines. Understanding the solubility will enable informed decisions in formulation development, design of biological assays, and interpretation of structure-activity relationships.

References

Spectral Analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the novel compound 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar pyrazole derivatives. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | COOH |

| ~4.6 - 4.8 | Septet | 1H | CH-(CH₃)₂ |

| ~2.5 - 2.6 | Singlet | 3H | C3-CH₃ |

| ~2.4 - 2.5 | Singlet | 3H | C5-CH₃ |

| ~1.5 - 1.6 | Doublet | 6H | CH-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 - 170.0 | COOH |

| ~150.0 - 152.0 | C5 |

| ~142.0 - 144.0 | C3 |

| ~110.0 - 112.0 | C4 |

| ~50.0 - 52.0 | CH-(CH₃)₂ |

| ~22.0 - 24.0 | CH-(CH₃)₂ |

| ~13.0 - 15.0 | C5-CH₃ |

| ~11.0 - 13.0 | C3-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (Solid State, KBr Disc)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2950-3000 | Medium | C-H stretch (Alkyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1550-1580 | Medium | C=N stretch (Pyrazole Ring) |

| 1450-1480 | Medium | C-H bend (Alkyl) |

| 1200-1300 | Medium | C-O stretch (Carboxylic Acid) |

| 900-950 | Broad | O-H bend (Carboxylic Acid Dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | Low | [M - CH₃]⁺ |

| 153 | High | [M - C₃H₇]⁺ |

| 151 | Moderate | [M - COOH]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of pyrazole carboxylic acids, based on methods reported for similar compounds.[1]

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.[1] Chemical shifts would be referenced to the residual solvent peak. For ¹H NMR, data is typically reported to two decimal places, while ¹³C NMR chemical shifts are reported to one decimal place.

IR Spectroscopy

For solid samples, an infrared spectrum can be obtained using the potassium bromide (KBr) disc method. A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. For EI, an electron beam of 70 eV is typically used to ionize the sample. The resulting fragments are then separated by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

This guide provides a foundational set of expected spectral data and standardized methodologies to aid researchers in the identification and characterization of this compound. Experimental verification is essential to confirm these predictions.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Disclaimer: To date, no direct experimental data detailing the specific mechanism of action, biological targets, or quantitative activity for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been publicly documented. This guide, therefore, presents a hypothesized mechanism of action based on the well-established biological activities of structurally related pyrazole-4-carboxylic acid and pyrazole-4-carboxamide derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Executive Summary

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities. While the specific action of this molecule is uncharacterized, its core structure is highly analogous to a prominent class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). This guide posits that the primary mechanism of action for this compound, particularly if derivatized to its corresponding amide, is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Secondary, less probable mechanisms, based on activities of other pyrazole carboxylic acid derivatives, include the inhibition of ALKBH1, a DNA 6mA demethylase, or carbonic anhydrases. This document outlines these potential mechanisms, provides supporting evidence from related compounds, and details relevant experimental protocols to facilitate future research.

Hypothesized Primary Mechanism of Action: Succinate Dehydrogenase Inhibition

The most empirically supported hypothesis for the mechanism of action of compounds bearing the 1-substituted-3,5-dimethyl-1H-pyrazole-4-carboxylic acid core, especially in an amide form, is the inhibition of succinate dehydrogenase (SDH). SDH is a critical enzyme complex (Complex II) that functions in both the citric acid cycle and the mitochondrial electron transport chain.

Numerous commercial fungicides are pyrazole-4-carboxamides that target fungal SDH.[1][2][3][4] These molecules act by binding to the ubiquinone-binding site (Q-site) of the SDH complex, thereby blocking the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a cessation of ATP production and ultimately, fungal cell death.

Structure-Activity Relationship (SAR) Supporting SDH Inhibition

The general structure of pyrazole-4-carboxamide SDHIs consists of a substituted pyrazole ring linked via an amide bond to a substituted aryl or alkyl group. The substitutions on the pyrazole ring are crucial for activity. The presence of alkyl groups at the 3 and 5 positions, as seen in the query molecule, is a common feature in this class of fungicides. The substituent at the 1-position of the pyrazole ring also modulates the activity. While many commercial SDHIs feature a methyl group at this position, the isopropyl group in this compound could potentially fit into the hydrophobic pocket of the enzyme's active site.

Molecular docking studies of known pyrazole-4-carboxamide SDHIs have revealed that the pyrazole ring and its substituents play a key role in the orientation and binding of the inhibitor within the Q-site of the SDH enzyme.[2][5]

Proposed Signaling Pathway

The inhibition of succinate dehydrogenase by this compound (or its amide derivative) would interrupt the mitochondrial electron transport chain, leading to a cascade of cellular events culminating in cell death.

Other Potential Mechanisms of Action

While SDH inhibition is the most probable mechanism, other biological activities have been reported for pyrazole carboxylic acid derivatives.

ALKBH1 Inhibition

Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA 6mA demethylase.[6] ALKBH1 is implicated in various cellular processes, and its inhibition is being explored as a potential anti-cancer strategy. The structure-activity relationship for ALKBH1 inhibitors also involves substitutions on the pyrazole ring, though the optimal substitution pattern may differ from that for SDH inhibition.

Carbonic Anhydrase Inhibition

Certain heteroaryl-pyrazole carboxylic acids have been shown to act as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in pH regulation and other physiological processes.[7] CA inhibitors have therapeutic applications in conditions like glaucoma and epilepsy.

Summary of Biological Activities of Related Pyrazole Derivatives

| Compound Class | Biological Activity | Target | Reference(s) |

| Pyrazole-4-carboxamides | Fungicidal | Succinate Dehydrogenase (SDH) | [1][2][3][4][5] |

| 1H-Pyrazole-4-carboxylic acid derivatives | Anticancer | ALKBH1 | [6] |

| Heteroaryl-pyrazole carboxylic acids | Various (e.g., anti-glaucoma) | Carbonic Anhydrases (CAs) | [7] |

| 3,5-dimethylpyrazole derivatives | Anti-inflammatory | Phosphodiesterase 4 (PDE4) | [8] |

Detailed Experimental Protocols

The following are representative protocols for assessing the hypothesized biological activities.

Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on a colorimetric assay that measures the reduction of an artificial electron acceptor by SDH.[9][10]

Materials:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 600 nm in kinetic mode

-

SDH Assay Buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2)

-

SDH Substrate Mix (containing succinate)

-

Electron Probe (e.g., 2,6-dichlorophenolindophenol - DCIP)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., malonate or a known SDHI fungicide)

-

Enzyme source (e.g., isolated mitochondria or cell/tissue homogenates)

Procedure:

-

Sample Preparation: Prepare the enzyme source (e.g., homogenize tissue or cells in ice-cold SDH Assay Buffer). Centrifuge to remove debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

SDH Assay Buffer

-

Enzyme preparation

-

Test compound at various concentrations (or solvent for control)

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the SDH Substrate Mix and the Electron Probe to each well to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes. The rate of color change is proportional to the SDH activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for ALKBH1 Inhibition Assay

This protocol is based on a fluorescence polarization (FP) assay, which measures the binding of an inhibitor to the enzyme.[6]

Materials:

-

384-well black, low-volume microplate

-

Fluorescence polarization plate reader

-

ALKBH1 Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

-

Recombinant human ALKBH1 protein

-

Fluorescently labeled probe that binds to ALKBH1

-

Test compound dissolved in DMSO

-

Positive control inhibitor

Procedure:

-

Reaction Setup: In a 384-well plate, add the following:

-

ALKBH1 Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Recombinant ALKBH1 protein

-

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

-

Probe Addition: Add the fluorescently labeled probe to all wells.

-

Final Incubation: Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor. Calculate the IC50 value from the dose-response curve.

Protocol for Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[7]

Materials:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

-

CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Human or bovine carbonic anhydrase

-

Substrate: p-nitrophenyl acetate (p-NPA) dissolved in acetonitrile or DMSO

-

Test compound dissolved in DMSO

-

Positive control inhibitor (e.g., Acetazolamide)

Procedure:

-

Reaction Setup: In a 96-well plate, add the following:

-

CA Assay Buffer

-

CA enzyme solution

-

Test compound at various concentrations (or DMSO for control)

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.

-

Reaction Initiation: Add the p-NPA substrate solution to all wells.

-

Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

-

Data Analysis: The rate of p-nitrophenol formation is proportional to CA activity. Calculate the IC50 of the test compound from the inhibition data.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, a strong hypothesis based on extensive research into structurally similar compounds points towards the inhibition of succinate dehydrogenase. This guide provides a comprehensive overview of this hypothesized mechanism, along with alternative possibilities, and furnishes detailed experimental protocols to enable the scientific community to investigate and validate the biological activity of this compound. Further research, particularly involving in vitro enzyme inhibition assays and in vivo efficacy studies, is necessary to elucidate its true mechanism of action and therapeutic or agrochemical potential.

References

- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth analysis of the diverse pharmacological properties of pyrazole derivatives, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral activities. We present a comprehensive summary of quantitative structure-activity relationship data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug discovery and development.

Introduction

First synthesized in the 19th century, pyrazole and its derivatives have become foundational components in the design of novel therapeutic agents.[1] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of compounds with diverse biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] Notably, FDA-approved drugs such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant feature the pyrazole core, underscoring its therapeutic importance.[4] This guide aims to provide a detailed technical overview of the biological activities of pyrazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular processes.[6] Many pyrazole-based compounds have been designed as potent and selective inhibitors of various kinases implicated in cancer progression.[7]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2. For instance, compound 27 (a pyrazolone-pyrazole derivative) showed 78% inhibition of VEGFR-2 with an IC50 value of 828.23 nM.

Below is a diagram illustrating the general signaling pathway of VEGFR-2 and the point of inhibition by pyrazole derivatives.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle regulation, and their dysregulation is a common feature of cancer. Pyrazole derivatives have been developed as potent CDK inhibitors. For example, compounds 33 and 34 , novel indole derivatives linked to a pyrazole moiety, exhibited potent inhibitory activity toward CDK2 with IC50 values of 0.074 and 0.095 µM, respectively.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | VEGFR-2 | |

| 27 | MCF7 | 16.50 | VEGFR-2 | |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | |

| 35 | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 | CDK2 | |

| 36 | - | 0.199 | CDK2 | |

| 37 | MCF7 | 5.21 | - | |

| 43 | MCF7 | 0.25 | PI3 Kinase | |

| 4a | Lung Cancer Cell Line | - (31.01% inhibition) | - | [8] |

| 111c | MCF-7, HeLa | - | Microtubules | [9] |

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of COX-2 over COX-1.[4] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[4] For instance, a 3-(trifluoromethyl)-5-arylpyrazole was reported to have an IC50 of 0.02 µM for COX-2 versus 4.5 µM for COX-1.[4]

The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes.

Caption: COX Inhibition Pathway.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected pyrazole derivatives.

| Compound ID | Assay | Activity | Reference |

| 3a | Carrageenan-induced paw edema | Potent activity | |

| 5a | Carrageenan-induced paw edema | ≥84.2% inhibition | |

| 8d | - | Optimal activity, comparable to diclofenac and celecoxib | |

| 3k | Carrageenan-induced edema | Comparable to indomethacin | |

| 133 | Carrageenan-induced paw edema | ED50 = 0.8575 mmol/kg | [11] |

| 3,5-diarylpyrazole | COX-2 Inhibition | IC50 = 0.01 µM | [4] |

| pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM/0.12 µM | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [4] |

| 3b | COX-2 Inhibition | IC50 = 39.43 nM | [12] |

| 5b | COX-2 Inhibition | IC50 = 38.73 nM | [12] |

Antimicrobial and Antiviral Activities

Pyrazole derivatives also exhibit a broad spectrum of antimicrobial and antiviral activities, making them promising candidates for the development of new anti-infective agents.[1][2]

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of pyrazole derivatives.[13][14] For example, compounds 60 and 61 demonstrated significant antibacterial action.[1] A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened for anti-tubercular activity against Mycobacterium tuberculosis strain H37Rv, showing significant inhibition.

Antiviral Activity

The antiviral potential of pyrazole derivatives has been investigated against various viruses.[15] A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against Newcastle disease virus (NDV), with hydrazone 6 and thiazolidinedione derivative 9 achieving 100% protection.[15]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected pyrazole derivatives.

| Compound ID | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | M. tuberculosis H37Rv | 98% inhibition at 6.25 µg/mL | |

| Thiazolo-pyrazole derivatives (e.g., 17) | MRSA | MIC as low as 4 μg/ml | [16] |

| Imidazo-pyridine substituted pyrazole (18) | Gram-positive and Gram-negative bacteria | MBC <1 μg/ml | [16] |

| 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | Inhibition zones: 22, 30, 20, 27 mm | [17] |

| 21a | A. niger, C. albicans | Inhibition zones: 35 mm, MIC: 2.9-7.8 µg/mL | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides step-by-step protocols for key in vitro and in vivo assays used to evaluate the biological activities of pyrazole derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test pyrazole derivative. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for another 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: MTT Assay Experimental Workflow.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of compounds.[18]

Protocol:

-

Animal Acclimatization: Acclimatize Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.[18]

-

Grouping and Baseline Measurement: Divide the animals into groups (n=6). Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.[18]

-

Compound Administration: Administer the test pyrazole derivative, a standard drug (e.g., Indomethacin, 10 mg/kg), or the vehicle orally or intraperitoneally one hour before carrageenan injection.[18]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[18]

-

Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[20]

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.[21]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[21]

-

Sample Application: Add a defined volume (e.g., 100 µL) of the test pyrazole derivative solution at different concentrations into the wells. Include positive (standard antibiotic) and negative (solvent) controls.[20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[22]

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Caption: Antimicrobial Susceptibility Testing Workflow.

Conclusion and Future Directions

Pyrazole derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy in targeting a wide range of biological processes, from enzymatic activity to complex signaling cascades, has solidified their importance in modern drug discovery. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties continues to yield promising new therapeutic candidates.

Future research should focus on several key areas. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex pyrazole libraries. A deeper understanding of the structure-activity relationships, aided by computational modeling and in silico screening, will facilitate the design of more potent and selective inhibitors. Furthermore, investigating the potential of pyrazole derivatives in combination therapies and exploring novel drug delivery systems could enhance their therapeutic efficacy and overcome challenges such as drug resistance. The continued investigation of this remarkable scaffold holds immense promise for the development of next-generation therapeutics to address a multitude of human diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. botanyjournals.com [botanyjournals.com]

- 21. mdpi.com [mdpi.com]

- 22. hereditybio.in [hereditybio.in]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and ability to modulate physicochemical properties have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of pyrazole-containing compounds, offering a comprehensive resource for professionals engaged in drug discovery and development. We will explore the key structural modifications that influence their anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant signaling pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival.[1][2] Structure-activity relationship studies have revealed that strategic substitutions on the pyrazole ring can significantly enhance their potency and selectivity.[1]

A recurring theme in the SAR of anticancer pyrazoles is the substitution pattern on the pyrazole core. For instance, in a series of pyrazole benzothiazole hybrids, compounds bearing electron-withdrawing groups on either the pyrazole or the benzothiazole ring exhibited the most potent growth inhibition against cancer cell lines such as HT29, PC3, A549, and U87MG.[1] Similarly, novel indole derivatives linked to a pyrazole moiety showed that specific substitutions led to potent cytotoxicity against HCT116, MCF7, HepG2, and A549 cell lines, with some derivatives exhibiting superior activity to the standard drug doxorubicin.[1]

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are pivotal in cancer cell signaling.[3][4][5] For example, certain pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, which explains their superior anticancer properties.[1] The pyrazole scaffold is a key feature in several FDA-approved protein kinase inhibitors, including Crizotinib, Encorafenib, and Ruxolitinib.[4][6] The pyrazole ring often serves as a bioisostere for other aromatic rings, enhancing drug-like properties and binding affinity to the kinase domain.[6] Another important target for pyrazole-based anticancer agents is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects.[7]

Quantitative Data on Anticancer Pyrazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Benzothiazole Hybrids | Not specified | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |

| Indole-Pyrazole Derivatives | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 (cytotoxicity) | [1] |

| Indole-Pyrazole Derivatives | CDK2 | - | 0.074 - 0.095 (enzyme inhibition) | [1] |

| 5-Alkylated Selanyl-1H-pyrazole | EGFR/VEGFR-2 | HepG2 | 13.85 - 15.98 | [1] |

| Pyrazole-Thiazol-4-one Hybrids | EGFR | T-47D, MDA-MB-231 | 0.62 - 58.01 (cytotoxicity) | [8] |

| Pyrazole-Thiazol-4-one Hybrids | EGFR | - | 0.267 - 0.395 (enzyme inhibition) | [8] |

| Pyrazole Carbothioamide | EGFR | MCF-7 | 0.07 (enzyme inhibition) | [9] |

| Pyrazole Carbothioamide | EGFR | MCF-7 | 0.08 (antiproliferative) | [9] |

| 4-Cyano-1,5-diphenylpyrazoles | Not specified | IGROVI | 0.04 | [10][11] |

| Substituted Pyrazoles | COX-2 | MCF-7, HT-29 | 2.12 - 69.37 | [12] |

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of pyrazole derivatives have been recognized for decades, with celecoxib being a prominent example of a selective COX-2 inhibitor.[13] The structure-activity relationship for anti-inflammatory pyrazoles often revolves around the substituents at positions 1, 3, and 5 of the pyrazole ring.

A key structural feature for selective COX-2 inhibition is the presence of a sulfonamide or a similar acidic moiety, which can interact with a specific side pocket in the COX-2 active site.[14] For instance, a series of thiazolidinone-pyrazole hybrids demonstrated that the nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influenced their COX-2 selectivity and anti-inflammatory activity.[13] The presence of a p-sulfonamidophenyl group at the N-1 position of the pyrazole ring is a common feature in many selective COX-2 inhibitors.[14]

Quantitative Data on Anti-inflammatory Pyrazole Derivatives

| Compound Series | Target | Selectivity Index (SI) for COX-2 | In vivo Activity (% inhibition of edema) | Reference |

| Thiazolidindione-Pyrazole Hybrids | COX-2 | - | High | [13] |

| Pyrazole Derivatives | COX-2 | 8.22 - 9.31 | - | [13] |

| Pyrazole Analogues | COX-2 | - | 78.09 - 80.63 | [14] |

| Substituted Pyrazoles | COX-2 | 13.10 - 22.21 | High | [15] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[16] The SAR for antimicrobial pyrazoles is diverse and depends on the specific microbial target.

For instance, a series of N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives showed significant antifungal efficacy against several phytopathogenic fungi. In another study, pyrazole-1-carbothiohydrazide derivatives exhibited potent antibacterial and antifungal activities, with the presence of a free carbothiohydrazide moiety and electron-donating substituents on the aromatic ring enhancing their activity.[16] The incorporation of a trifluoromethyl group on the phenyl ring of pyrazole derivatives has been shown to result in potent growth inhibitors of Gram-positive bacteria.[17]

Quantitative Data on Antimicrobial Pyrazole Derivatives

| Compound Series | Target Organism | MIC (µg/mL) | Reference | |---|---|---|---|---| | Pyrazole-1-carbothiohydrazide | Aspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae, Escherichia coli | 2.9 - 125 |[16] | | Trifluoromethyl Phenyl-substituted Pyrazoles | Gram-positive bacteria | 0.5 |[17] | | N-phenylpyrazole Curcumin Derivatives | S. aureus, E. coli | 10 - 50 |[18] | | Pyrazole Derivatives | Escherichia coli, Streptococcus epidermidis | 0.25 |[19] |

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole compounds.

Synthesis of Pyrazole Derivatives

A general and efficient one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes.[3]

Materials:

-

Substituted aromatic aldehyde

-

Tosylhydrazine

-

Terminal alkyne

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve the aromatic aldehyde and tosylhydrazine in the solvent.

-

Heat the mixture to reflux for a specified period to form the tosylhydrazone intermediate.

-

Add the terminal alkyne to the reaction mixture.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted 1H-pyrazole.[3]

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[14][20]

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Human Recombinant COX-2

-

Test pyrazole compounds

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the test pyrazole compound at various concentrations to the wells of the 96-well plate.

-

Add the reconstituted COX-2 enzyme to the wells.

-

Initiate the reaction by adding a diluted solution of Arachidonic Acid/NaOH.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Calculate the rate of reaction and determine the IC50 value for each test compound.[14][20]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[13][21]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test pyrazole compounds

-

Vehicle control

-

Plethysmometer or calipers

Procedure:

-

Fast the rats overnight.

-

Administer the test pyrazole compound or vehicle control orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[13][21]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][22][23]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test pyrazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazole compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.[1][22][23]

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][9][24]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or other appropriate broth

-

Test pyrazole compounds

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of the test pyrazole compounds in the broth in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][9][24]

Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[4][6][15][17]

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test pyrazole compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plate

-

Luminometer

Procedure:

-

Add the kinase, substrate, and test pyrazole compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time.

-

Stop the reaction and add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.[4][6][15][17]

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[11]

Materials:

-

Recombinant PARP enzyme

-

Histone-coated plate

-

Biotinylated NAD+

-

Activated DNA

-

Test pyrazole compounds

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Luminometer

Procedure:

-

Add the PARP enzyme, activated DNA, and test pyrazole compound to the wells of a histone-coated plate.

-

Add biotinylated NAD+ to initiate the PARP reaction.

-

Incubate the plate to allow for the incorporation of biotinylated poly(ADP-ribose) onto the histones.

-

Wash the plate and add Streptavidin-HRP.

-

Add a chemiluminescent substrate and measure the luminescence.

-

A decrease in the luminescent signal indicates inhibition of PARP activity. Calculate the IC50 value for each compound.[11]

Conclusion